molecular formula C25H31ClN4O5 B217250 Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone CAS No. 109377-04-0

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone

Cat. No. B217250
CAS RN: 109377-04-0
M. Wt: 503 g/mol
InChI Key: LYYBTOIPJYEMFB-CZAAIQMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone, also known as YVAD-CMK, is a synthetic peptide inhibitor that is widely used in scientific research. It is a potent inhibitor of caspase-1, an enzyme that plays a crucial role in the inflammatory response. YVAD-CMK has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been well characterized.

Mechanism of Action

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone is a competitive inhibitor of caspase-1. It binds to the active site of caspase-1 and prevents its activation. Caspase-1 is involved in the processing and secretion of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone can reduce the release of these cytokines and attenuate the inflammatory response.
Biochemical and Physiological Effects:
Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone can inhibit the processing and secretion of IL-1β and IL-18 in response to various stimuli, including lipopolysaccharide (LPS) and ATP. In vivo studies have shown that Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone can reduce inflammation in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone is its specificity for caspase-1. It does not inhibit other caspases or proteases, which makes it a useful tool for studying the role of caspase-1 in biological processes. However, Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone has some limitations. It is a synthetic peptide that may not accurately reflect the activity of endogenous caspase-1. In addition, Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone may have off-target effects that could confound experimental results.

Future Directions

There are many future directions for research on Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone. One area of interest is the role of caspase-1 and the inflammasome in aging and age-related diseases. Another area of interest is the development of more potent and specific caspase-1 inhibitors for therapeutic use. Finally, Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone could be used in combination with other drugs to treat inflammatory diseases or to enhance the efficacy of existing therapies.

Synthesis Methods

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The synthesis involves coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection of the Fmoc group and cleavage of the peptide from the resin. The peptide is then purified by HPLC and characterized by mass spectrometry.

Scientific Research Applications

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone is widely used in scientific research as a tool to study the role of caspase-1 in inflammation and other biological processes. It has been used to investigate the role of caspase-1 in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone has also been used in studies of the inflammasome, a multiprotein complex that activates caspase-1 in response to cellular stress.

properties

CAS RN

109377-04-0

Product Name

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone

Molecular Formula

C25H31ClN4O5

Molecular Weight

503 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-methylamino]acetyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C25H31ClN4O5/c1-16(28-25(35)20(27)12-18-8-10-19(31)11-9-18)24(34)29-23(33)15-30(2)21(22(32)14-26)13-17-6-4-3-5-7-17/h3-11,16,20-21,31H,12-15,27H2,1-2H3,(H,28,35)(H,29,33,34)/t16-,20+,21+/m1/s1

InChI Key

LYYBTOIPJYEMFB-CZAAIQMYSA-N

Isomeric SMILES

C[C@H](C(=O)NC(=O)CN(C)[C@@H](CC1=CC=CC=C1)C(=O)CCl)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

SMILES

CC(C(=O)NC(=O)CN(C)C(CC1=CC=CC=C1)C(=O)CCl)NC(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NC(=O)CN(C)C(CC1=CC=CC=C1)C(=O)CCl)NC(=O)C(CC2=CC=C(C=C2)O)N

synonyms

DAMCK
DAMK
Tyr-Ala-Gly-MePhe chloromethyl ketone
Tyr-Ala-Gly-mePhe-CMK
Tyr-Ala-Gly-N(alpha)-mePhe-chloromethyl ketone
tyrosyl-alanyl-glycyl-methylphenylalanyl chloromethyl ketone
tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone

Origin of Product

United States

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